Tri(2-methoxycarbonylethyl)phosphine
Overview
Description
Preparation Methods
Tri(2-methoxycarbonylethyl)phosphine can be synthesized through the esterification of tris(2-carboxyethyl)phosphine in the presence of alcohols . This process involves the reaction of tris(2-carboxyethyl)phosphine with methanol under specific conditions to yield this compound. The reaction is typically carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Tri(2-methoxycarbonylethyl)phosphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a ligand in coordination chemistry, forming complexes with transition metals . These complexes can undergo further reactions, such as ligand exchange and redox reactions, depending on the specific conditions and reagents used . Major products formed from these reactions include metal-phosphine complexes, which have applications in catalysis and material science .
Scientific Research Applications
Tri(2-methoxycarbonylethyl)phosphine is widely used in scientific research due to its unique properties and versatility. In biology and medicine, it is used in the study of metallodrug-protein interactions and cytotoxicity, particularly in the development of new platinum-based drugs for cancer treatment . Additionally, it is used in proteomics research applications .
Mechanism of Action
The mechanism of action of tri(2-methoxycarbonylethyl)phosphine involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects . The molecular targets and pathways involved in these interactions depend on the specific metal complex and the biological system being studied .
Comparison with Similar Compounds
Tri(2-methoxycarbonylethyl)phosphine is similar to other phosphine compounds, such as tris(2-carboxyethyl)phosphine and tris(hydroxymethyl)phosphine . it has unique properties that make it more suitable for certain applications. For example, it has higher permeability compared to tris(2-carboxyethyl)phosphine, making it more effective in certain biological systems . Other similar compounds include tris(hydroxypropyl)phosphine and triphenylphosphine, which have different applications and properties .
Properties
IUPAC Name |
methyl 3-bis(3-methoxy-3-oxopropyl)phosphanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21O6P/c1-16-10(13)4-7-19(8-5-11(14)17-2)9-6-12(15)18-3/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGYESORUFVNSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCP(CCC(=O)OC)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649684 | |
Record name | Trimethyl 3,3',3''-phosphanetriyltripropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29269-17-8 | |
Record name | Trimethyl 3,3',3''-phosphanetriyltripropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 29269-17-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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